

A Comparative Analysis of the TEAD Inhibitors TED-347 and K-975

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **TED-347**

Cat. No.: **B611275**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent covalent inhibitors of the YAP/TAZ-TEAD protein-protein interaction, **TED-347** and K-975. Both molecules target the Transcriptional Enhanced Associate Domain (TEAD) family of transcription factors, which are key downstream effectors of the Hippo signaling pathway. Dysregulation of the Hippo pathway and subsequent activation of TEAD-mediated transcription are implicated in the development and progression of various cancers. This document summarizes the available preclinical data on the efficacy of **TED-347** and K-975, presents detailed experimental methodologies for key assays, and visualizes the relevant biological pathways and experimental workflows.

Introduction to TED-347 and K-975

TED-347 and K-975 are potent, irreversible, and covalent allosteric inhibitors that target the central palmitate-binding pocket of TEAD proteins.^{[1][2]} By covalently binding to a conserved cysteine residue within this pocket, both compounds disrupt the interaction between TEAD and its co-activators, Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ).^{[3][4]} This disruption effectively blocks TEAD transcriptional activity and has been shown to inhibit the proliferation of cancer cells dependent on the Hippo pathway.^{[1][3]} While both inhibitors share a similar mechanism of action, their reported potencies and experimental contexts differ.

Data Presentation

The following tables summarize the available quantitative data for **TED-347** and K-975 from various preclinical studies.

Disclaimer: The data presented for **TED-347** and K-975 are from separate studies conducted under different experimental conditions. Therefore, a direct comparison of the absolute values may not be appropriate. This information is intended to provide a summary of the individual efficacy of each compound as reported in the literature.

Table 1: In Vitro Efficacy of TED-347

Assay	Cell Line	Parameter	Value	Reference
TEAD4-Yap1 Protein-Protein Interaction	-	EC50	5.9 μ M	[1]
TEAD4 Covalent Binding	-	Ki	10.3 μ M	[1]
Cell Viability	GBM43	-	Inhibition at 0.5- 100 μ M	[1]
TEAD Reporter Assay	HEK-293, GBM43	-	Reduction in reporter activity at 0.5-100 μ M	[1]

Table 2: In Vitro Efficacy of K-975

Assay	Cell Line	Parameter	Value	Reference
Cell Proliferation (NF2-non-expressing)	Various MPM	GI50	~20 nM (for NCI-H226)	
Cell Proliferation (NF2-expressing)	Various MPM	-	Weaker inhibition than NF2-non-expressing lines	[3]
CTGF Reporter Assay	NCI-H661/CTGF-Luc	Max Inhibition	~70%	[5]
YAP1/TAZ-TEAD PPI	NCI-H226	-	Inhibition at 10-10000 nM	[3]

Table 3: In Vivo Efficacy of K-975

Animal Model	Cell Line	Dosing	Effect	Reference
MPM Xenograft (mouse)	NCI-H226, MSTO-211H	10-300 mg/kg, p.o. twice daily for 14 days	Inhibition of tumor growth	[3]

No in vivo efficacy data for **TED-347** was found in the searched literature.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

TEAD4-Yap1 Protein-Protein Interaction Assay (for TED-347)

This assay is designed to measure the disruption of the interaction between TEAD4 and Yap1 by an inhibitor. A common method is a cell-free assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. Briefly, purified, tagged TEAD4 and Yap1 proteins are incubated together in the presence of varying concentrations of the test compound (e.g., **TED-347**). The FRET signal, which is proportional to the extent of protein-protein

interaction, is measured. A decrease in the FRET signal indicates inhibition of the interaction. The EC50 value is then calculated from the dose-response curve.

Cell Viability and Proliferation Assays (for **TED-347** and **K-975**)

These assays determine the effect of the inhibitors on cancer cell growth.

- Cell Seeding: Cancer cell lines (e.g., GBM43 for **TED-347**, various MPM cell lines for K-975) are seeded in 96-well plates at a specific density.
- Compound Treatment: After allowing the cells to adhere, they are treated with a range of concentrations of the inhibitor or vehicle control (DMSO).
- Incubation: The plates are incubated for a specified period (e.g., 48 hours for **TED-347**, 144 hours for K-975).
- Viability/Proliferation Measurement: Cell viability or proliferation is assessed using a colorimetric or fluorometric assay, such as the MTS or CellTiter-Glo® assay. The signal is proportional to the number of viable cells.
- Data Analysis: The results are normalized to the vehicle-treated control, and dose-response curves are generated to determine parameters like GI50 (concentration for 50% growth inhibition).

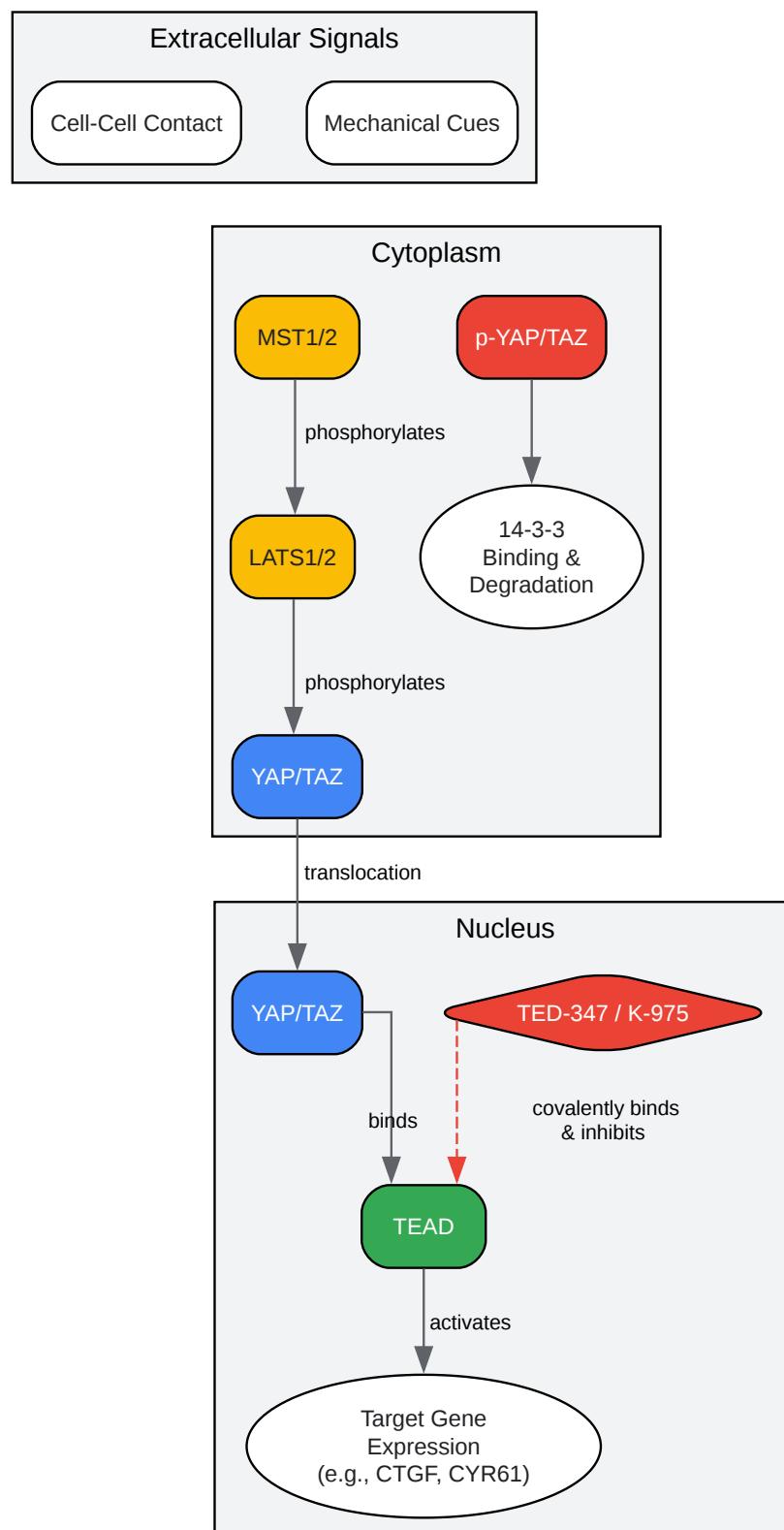
TEAD Reporter Gene Assay (for **TED-347** and **K-975**)

This assay measures the ability of the inhibitors to block TEAD-mediated gene transcription.

- Cell Transfection: Cells (e.g., HEK-293 or a cancer cell line) are co-transfected with a reporter plasmid containing a TEAD-responsive promoter (e.g., from the CTGF gene) driving the expression of a reporter gene (e.g., luciferase) and a control plasmid for normalization.
- Compound Treatment: The transfected cells are treated with different concentrations of the inhibitor.

- Luciferase Assay: After a set incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.
- Data Analysis: The reporter luciferase activity is normalized to the control, and the percentage of inhibition is calculated relative to the vehicle-treated cells.

In Vivo Tumor Xenograft Studies (for K-975)

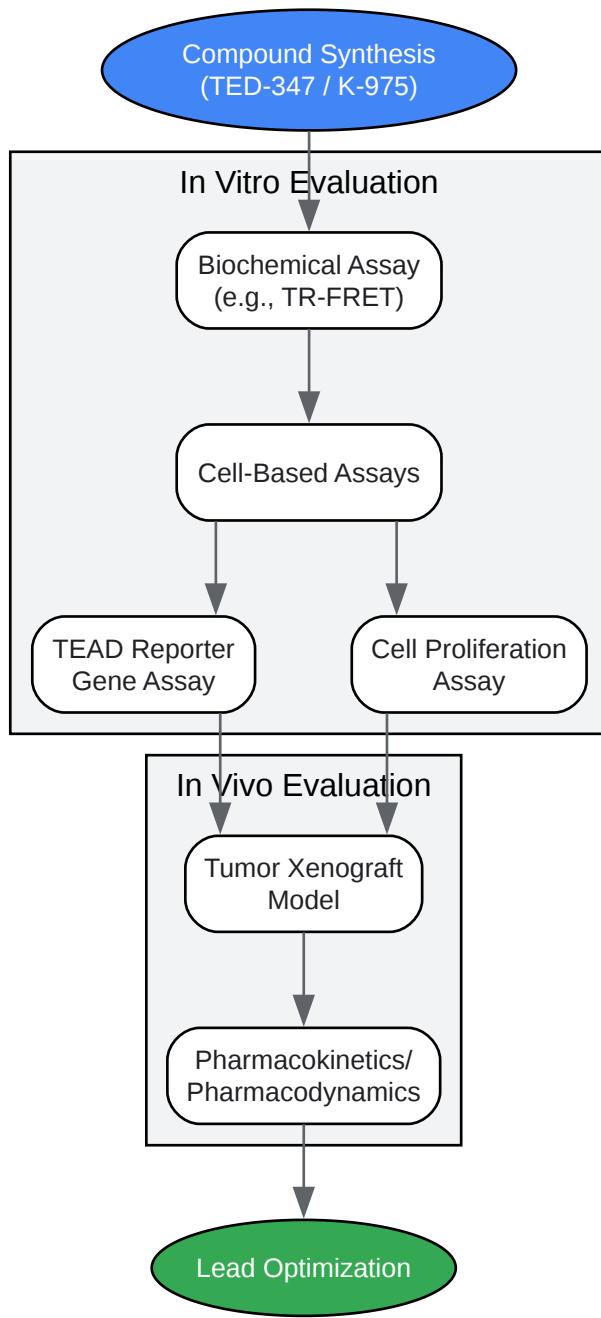

These studies evaluate the anti-tumor efficacy of the inhibitor in a living organism.

- Cell Implantation: Human cancer cells (e.g., NCI-H226 or MSTO-211H) are subcutaneously injected into immunocompromised mice.
- Tumor Growth: The tumors are allowed to grow to a palpable size.
- Treatment: The mice are randomized into groups and treated with the inhibitor (e.g., K-975 administered orally) or a vehicle control on a defined schedule.
- Tumor Measurement: Tumor volume is measured regularly using calipers.
- Endpoint: The study is concluded when the tumors in the control group reach a predetermined size, and the tumors are excised and weighed. The efficacy of the inhibitor is determined by comparing the tumor growth in the treated groups to the control group.

Mandatory Visualization

Hippo Signaling Pathway and TEAD Inhibition

The diagram below illustrates the Hippo signaling pathway and the mechanism of action of TEAD inhibitors like **TED-347** and K-975.



[Click to download full resolution via product page](#)

Caption: The Hippo pathway and the inhibitory action of **TED-347/K-975** on TEAD.

General Experimental Workflow for Inhibitor Evaluation

The following diagram outlines a typical workflow for the preclinical evaluation of TEAD inhibitors.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the preclinical assessment of TEAD inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [pnas.org](https://www.pnas.org) [pnas.org]
- 2. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The novel potent TEAD inhibitor, K-975, inhibits YAP1/TAZ-TEAD protein-protein interactions and exerts an anti-tumor effect on malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 5. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- To cite this document: BenchChem. [A Comparative Analysis of the TEAD Inhibitors TED-347 and K-975]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b611275#efficacy-of-ted-347-compared-to-k-975\]](https://www.benchchem.com/product/b611275#efficacy-of-ted-347-compared-to-k-975)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com